molecular formula C11H9F3O4 B8399512 Benzoic acid, 3-formyl-4-(2,2,2-trifluoro-1-methylethoxy)-

Benzoic acid, 3-formyl-4-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8399512
M. Wt: 262.18 g/mol
InChI Key: JHKFGRDQVYGDKC-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To 3-(difluoromethyl)-4-(2,2,2-trifluoro-1-methylethoxy)benzonitrile (234 mg) were added water (2 ml) and sulfuric acid (2 ml), followed by reflux for 24 hours. After cooling to room temperature, the reaction solution was alkalified with a 5M aqueous NaOH solution, and extracted with diethyl ether (30 ml). The aqueous layer was acidified by 1M HCl, and extracted with EtOAc. The organic layer was dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:CH3OH=97:3 to 90:10) to obtain 3-formyl-4-(2,2,2-trifluoro-1-methylethoxy)benzoic acid (151 mg) as a white solid.
Name
3-(difluoromethyl)-4-(2,2,2-trifluoro-1-methylethoxy)benzonitrile
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[CH:2](F)[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])[C:6]#N.S(=O)(=O)(O)[OH:20].[OH-:24].[Na+].[OH2:26]>>[CH:2]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:17])[C:13]([F:16])([F:15])[F:14])[C:6]([OH:20])=[O:26])=[O:24] |f:2.3|

Inputs

Step One
Name
3-(difluoromethyl)-4-(2,2,2-trifluoro-1-methylethoxy)benzonitrile
Quantity
234 mg
Type
reactant
Smiles
FC(C=1C=C(C#N)C=CC1OC(C(F)(F)F)C)F
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:CH3OH=97:3 to 90:10)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1OC(C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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